molecular formula C66H36N6O12 B11758699 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid

4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid

Cat. No.: B11758699
M. Wt: 1105.0 g/mol
InChI Key: UJYSUZHTUYNLGT-UHFFFAOYSA-N
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Description

4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple carboxyphenyl groups and a hexazaheptacyclo framework, making it a subject of interest in the study of metal-organic frameworks (MOFs) and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid typically involves the use of multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as high temperatures, specific catalysts, and controlled environments to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The carboxyphenyl groups can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the hexazaheptacyclo framework.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can lead to more reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable and highly porous structures. These MOFs have applications in gas storage, separation, and catalysis.

Biology

In biology, the compound’s unique structure allows it to interact with various biomolecules, making it a potential candidate for drug delivery systems and biosensors.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in targeted drug delivery and imaging.

Industry

In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its carboxyphenyl groups and hexazaheptacyclo framework. These interactions can influence various pathways, leading to the desired outcomes in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4,5-tetrakis(4-carboxyphenyl)benzene
  • 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine
  • 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin

Uniqueness

Compared to these similar compounds, 4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid stands out due to its more complex structure and higher potential for forming diverse and stable MOFs. This uniqueness makes it a valuable compound for advanced research and industrial applications.

Properties

Molecular Formula

C66H36N6O12

Molecular Weight

1105.0 g/mol

IUPAC Name

4-[7,16,17,26,27-pentakis(4-carboxyphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzoic acid

InChI

InChI=1S/C66H36N6O12/c73-61(74)37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(16-4-32)62(75)76)68-56-55(67-49)57-59(71-52-28-46(34-7-19-40(20-8-34)64(79)80)45(27-51(52)69-57)33-5-17-39(18-6-33)63(77)78)60-58(56)70-53-29-47(35-9-21-41(22-10-35)65(81)82)48(30-54(53)72-60)36-11-23-42(24-12-36)66(83)84/h1-30H,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)

InChI Key

UJYSUZHTUYNLGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2C4=CC=C(C=C4)C(=O)O)N=C5C(=N3)C6=NC7=C(C=C(C(=C7)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N=C6C1=NC2=C(C=C(C(=C2)C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)C(=O)O)N=C51)C(=O)O

Origin of Product

United States

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